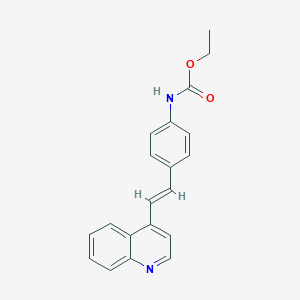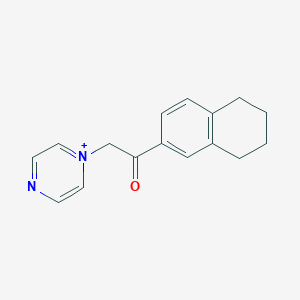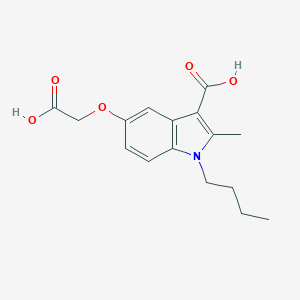![molecular formula C16H18N4O2 B271458 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile, also known as CPN, is a chemical compound with potential applications in scientific research. CPN is a heterocyclic compound that contains a naphthyridine ring system and a cyano group. This compound has been synthesized using various methods and has been studied for its potential biological activities.
作用机制
The mechanism of action of 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile is not well understood. However, studies have suggested that 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile may exert its biological activities by inhibiting the activity of enzymes involved in cell division and growth, such as topoisomerase and DNA polymerase.
Biochemical and Physiological Effects
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile has been shown to have several biochemical and physiological effects. In a study conducted by Singh et al., 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile was found to increase the levels of antioxidant enzymes in rat liver, suggesting that it has potential antioxidant properties. 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile was also found to decrease the levels of pro-inflammatory cytokines, indicating that it may have anti-inflammatory properties.
实验室实验的优点和局限性
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile has several advantages for lab experiments, including its ease of synthesis and potential biological activities. However, 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile has some limitations, including its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for research on 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile. One potential area of research is the development of 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile and its potential targets in cells. Additionally, further studies are needed to evaluate the safety and toxicity of 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile in vivo.
合成方法
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile can be synthesized using several methods, including the reaction of 2-cyano-3,6-diethyl-4,5,7,8-tetrahydro-2H-cyclopenta[c]pyridine with ammonia. Another method involves the reaction of 2-cyano-3,6-diethyl-4,5,7,8-tetrahydro-2H-cyclopenta[c]pyridine with hydrazine hydrate and sodium acetate. These methods have been reported to yield 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile with good yields and purity.
科学研究应用
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile has been studied for its potential biological activities, including its antimicrobial, antifungal, and anticancer properties. In a study conducted by Kumar et al., 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile was found to exhibit significant antimicrobial activity against various strains of bacteria and fungi. 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile was also found to be cytotoxic against cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines.
属性
产品名称 |
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile |
|---|---|
分子式 |
C16H18N4O2 |
分子量 |
298.34 g/mol |
IUPAC 名称 |
4-amino-3,6-diethyl-2,5-dioxo-8,9-dihydro-7H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-3-19-11-7-5-6-9(11)12-10(8-17)15(21)20(4-2)14(18)13(12)16(19)22/h3-7,18H2,1-2H3 |
InChI 键 |
LBRNXLOGMJRODA-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(CCC2)C3=C(C(=O)N(C(=C3C1=O)N)CC)C#N |
规范 SMILES |
CCN1C2=C(CCC2)C3=C(C(=O)N(C(=C3C1=O)N)CC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)

![3-Acetyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271391.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)
![3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271397.png)
![1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B271400.png)
